Acetylcholinesterase (AChE) Inhibitory Profile vs. Clinical-Stage AChE Inhibitor Donepezil
In a commercially curated selectivity panel, N-(4-chlorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide exhibited no detectable inhibition of acetylcholinesterase (AChE) when tested at 26 µM . By contrast, the clinical AChE inhibitor donepezil displays an IC₅₀ of approximately 6.7 nM against human AChE [1]. This translates to a >3,800‑fold difference in potency, confirming the compound's unsuitability as an AChE probe but its potential utility as an inert negative control in AChE‑centric assay cascades.
| Evidence Dimension | AChE inhibitory potency |
|---|---|
| Target Compound Data | No inhibition at 26 µM |
| Comparator Or Baseline | Donepezil: IC₅₀ ≈ 6.7 nM (human AChE) |
| Quantified Difference | >3,800‑fold lower potency |
| Conditions | Commercial selectivity panel (Aladdin assay ALA643077); donepezil data from MedChemExpress reference |
Why This Matters
For screening laboratories requiring a validated negative control that is structurally distinct from clinical AChE inhibitors, this compound provides a well‑defined, inactive benchmark, reducing false‑positive risk in high‑throughput AChE inhibition campaigns.
- [1] MedChemExpress. Donepezil (E2020 free base) – AChE inhibitor. Available at: https://www.medchemexpress.cn (accessed 30 Apr 2026). View Source
